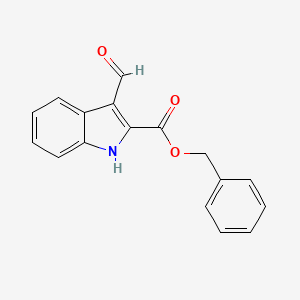
3-(3-methylphenyl)-2-propynaldehyde
描述
3-(3-methylphenyl)-2-propynaldehyde is an organic compound with the molecular formula C10H8O. It is also known by other names such as 3-(3-methylphenyl)propynal and this compound. This compound is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a propynal group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2-propynaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of 3-methylphenylacetylene and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-(3-methylphenyl)-2-propynaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-methylphenyl)-2-propynaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-(3-methylphenyl)-2-propynaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
3-Phenylprop-2-ynal: This compound is structurally similar but lacks the methyl group on the phenyl ring.
3-(4-Methylphenyl)prop-2-ynal: Similar to 3-(3-methylphenyl)-2-propynaldehyde but with the methyl group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its similar compounds .
属性
分子式 |
C10H8O |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,1H3 |
InChI 键 |
LRBQPJZIOUMIHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C#CC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]oxazol-2-yl(methyl)amino)ethan-1-ol](/img/structure/B8666784.png)
![5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B8666807.png)


![Acetamide, N-[2-[4-(dimethylamino)phenyl]-1,1-dimethylethyl]-](/img/structure/B8666824.png)

![Urea, N-[4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl]-N'-(3-methoxyphenyl)-](/img/structure/B8666832.png)
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B8666835.png)




